2,4-Dichloro-6-methoxy-1,5-naphthyridine
Overview
Description
“2,4-Dichloro-6-methoxy-1,5-naphthyridine” is a heterocyclic nitrogen compound . These types of compounds, including fused 1,5-naphthyridines, have versatile applications in the fields of synthetic organic chemistry and play an important role in the field of medicinal chemistry, as many of them have a wide range of biological activities .
Synthesis Analysis
A wide range of synthetic protocols for the construction of this scaffold are presented. For example, Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder, among others, are well-known classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold . These syntheses are classified according to the nature of the cycle fused to the 1,5-naphthyridine ring: carbocycles, nitrogen heterocycles, oxygen heterocycles, and sulphur heterocycles .
Chemical Reactions Analysis
The reactivity of these heterocycles is presented as well as their use as a ligand for metal complexes formation . A subsequent nucleophilic aromatic substitution then takes place to generate the anionic intermediate .
Scientific Research Applications
- 1,5-Naphthyridines have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- For example, it was reported that pyronaridine I, a fused 1,5-naphthyridine, has high activity against Plasmodium falciparum and Plasmodium vivax .
- 1,5-Naphthyridines are used in synthetic organic chemistry. They are synthesized using various strategies and show reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- For example, the reaction of 2-chloro-3,5-diaminopyridine in the presence of hexafluoroacetylacetone and montmorillonite k10 as catalyst, yielded the corresponding 1,5-naphthyridine .
Medicinal Chemistry
Synthetic Organic Chemistry
- 1,6-Naphthyridines, a similar class of compounds, are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
- “2,4-Dichloro-6-methoxy-1,3,5-triazine”, a compound similar to “2,4-Dichloro-6-methoxy-1,5-naphthyridine”, was used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .
- “2,4-Dichloro-6-methoxy-1,3,5-triazine” was also used in the preparation of α-cyclodextrin-rotaxanes .
Pharmacology
Radioimmunoassay
Preparation of α-cyclodextrin-rotaxanes
Fluorous Synthesis of Disubstituted Pyrimidines
- 1,6-Naphthyridines, a similar class of compounds, are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
- “2,4-Dichloro-6-methoxy-1,3,5-triazine”, a compound similar to “2,4-Dichloro-6-methoxy-1,5-naphthyridine”, was used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .
- “2,4-Dichloro-6-methoxy-1,3,5-triazine” was also used in the preparation of α-cyclodextrin-rotaxanes .
Pharmacology
Radioimmunoassay
Preparation of α-cyclodextrin-rotaxanes
Fluorous Synthesis of Disubstituted Pyrimidines
Safety And Hazards
While the specific safety and hazards of “2,4-Dichloro-6-methoxy-1,5-naphthyridine” are not provided in the search results, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
properties
IUPAC Name |
2,4-dichloro-6-methoxy-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c1-14-8-3-2-6-9(13-8)5(10)4-7(11)12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZCWYVPSYGAPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N=C(C=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855820 | |
Record name | 2,4-Dichloro-6-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methoxy-1,5-naphthyridine | |
CAS RN |
959990-35-3 | |
Record name | 2,4-Dichloro-6-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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